
(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C21H12F3N3O and its molecular weight is 379.342. The purity is usually 95%.
BenchChem offers high-quality (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Deoxygenation of Phenolic Compounds
A novel hydrogen-free approach has been developed to convert phenolic compounds into aromatics, including benzene, toluene, ethylbenzene, xylene, and naphthalene, using Zn modified zeolite catalyst during phenol deoxygenation under a methane environment. This process highlights the potential for methylene compounds in the transformation of phenolic compounds into valuable aromatics (Wang et al., 2018).
Formation of Tetrakis Fischer-Type Carbene Complexes
The synthesis of tetrakis Fischer-Type carbene complexes involving methylene compounds has been explored. These complexes have been synthesized from various precursors and analyzed for their molecular structure and reactions, demonstrating the utility of methylene derivatives in organometallic chemistry (Quast, Nieger, & Dötz, 2000).
Oxidation of Trichloroethylene by Methanotrophs
Research on the oxidation of trichloroethylene (TCE) by Methylosinus trichosporium OB3b, a methanotroph, has shown that methylene compounds can be important in environmental biodegradation processes. The study highlights the role of methylene derivatives in the microbial oxidation of TCE, a common environmental contaminant (Brusseau, Tsien, Hanson, & Wackett, 1990).
Methane Dehydroaromatization
Research on methane dehydroaromatization using Mo/HZSM-5 catalysts has shown the conversion of methane to aromatics like benzene and naphthalene. This process highlights the application of methylene compounds in converting methane, a simple hydrocarbon, into more complex and valuable aromatic hydrocarbons (Liu, Wang, Ohnishi, & Ichikawa, 1999).
Synthesis of Optically Active Silicon Compounds
The synthesis of optically active silicon compounds has been explored using diastereomeric amino fluorosilane, derived from methylene compounds. This research contributes to the field of organosilicon chemistry, highlighting the potential for methylene derivatives in synthesizing new silicon-based compounds (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Eigenschaften
IUPAC Name |
2-[[2-naphthalen-1-yloxy-5-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N3O/c22-21(23,24)16-8-9-20(18(10-16)27-13-14(11-25)12-26)28-19-7-3-5-15-4-1-2-6-17(15)19/h1-10,13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZQFKQFZYOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((2-Naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)
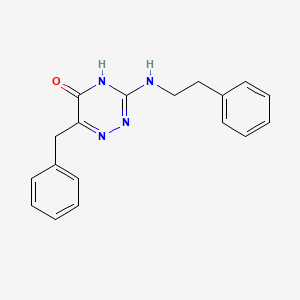
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2657858.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)
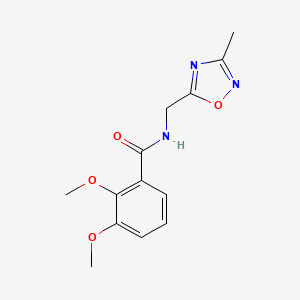

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)

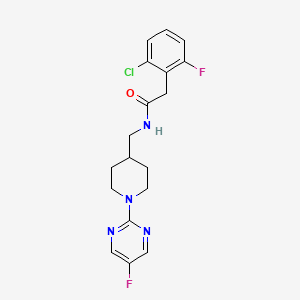
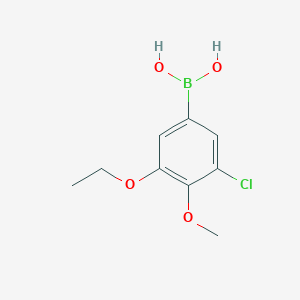

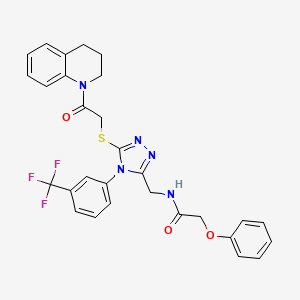
![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)